molecular formula C7H3Br2NO2 B3356436 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- CAS No. 66571-28-6

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Cat. No.: B3356436
CAS No.: 66571-28-6
M. Wt: 292.91 g/mol
InChI Key: CTSBBKXYAZIXFG-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- is a brominated derivative of benzisoxazole Benzisoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- typically involves the bromination of 1,2-Benzisoxazol-3(2H)-one. This can be achieved through electrophilic aromatic substitution using bromine or bromine-containing reagents under controlled conditions. The reaction may require a catalyst or specific solvents to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the bromine atoms to hydrogen or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazol-3(2H)-one: The non-brominated parent compound.

    1,2-Benzisoxazol-3(2H)-one, 5-bromo-: A mono-brominated derivative.

    1,2-Benzisoxazol-3(2H)-one, 5,6-dibromo-: Another dibrominated derivative with different bromination pattern.

Uniqueness

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms can enhance its interactions with biological targets and alter its pharmacokinetic properties.

Properties

IUPAC Name

5,7-dibromo-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBBKXYAZIXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NO2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216745
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66571-28-6
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066571286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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